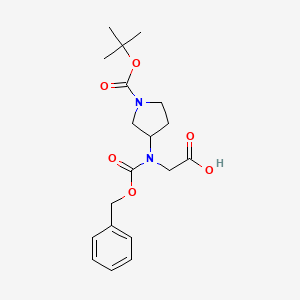

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid

Description

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-phenylmethoxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-10-9-15(11-20)21(12-16(22)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAZRPVAXDIMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: Initial cyclization reactions involving amino acids or corresponding derivatives.

Introduction of Protecting Groups: Application of benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to protect amino functionalities.

Coupling Reactions: Conjugation of the protected pyrrolidine with glycine derivatives under controlled conditions.

Final Deprotection and Purification: Removal of protecting groups and purification through chromatographic techniques.

Industrial Production Methods

Industrial-scale production might leverage continuous-flow synthesis techniques, which ensure better control over reaction parameters and yields. Automation and use of high-throughput methods streamline large-scale manufacturing of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, altering its functional groups.

Reduction: Reduction processes might be applied to transform specific moieties, potentially affecting its chemical and biological activity.

Substitution: Various substitution reactions can occur on the pyrrolidine ring and carbonyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metals such as palladium or platinum often facilitate these reactions.

Major Products

The major products vary based on the reaction type. For example, oxidation may yield carboxylic acid derivatives, whereas reduction could produce amines or alcohols.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid finds applications across multiple domains:

Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

Biology: Helps in studying enzyme-substrate interactions and protein structures.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Employed in the production of specialty chemicals and as a building block in materials science.

Mechanism of Action

The mechanism by which 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulating biochemical pathways, potentially influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Physical and Spectroscopic Properties

Stability and Reactivity

- Orthogonal Deprotection : The target compound’s dual protection allows selective removal of Boc (acid) or Cbz (H₂/Pd-C), unlike singly protected analogs .

- Acid/Base Stability: Boc is acid-labile but base-stable, whereas Cbz resists mild acids but is sensitive to hydrogenolysis. This contrasts with methyl-protected analogs (e.g., 1353957-84-2), which lack acid sensitivity .

Biological Activity

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid, commonly referred to as a benzyloxycarbonyl derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is part of a broader class of amino acids and derivatives that are being studied for their roles in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.41 g/mol. The structure includes a benzyloxycarbonyl group and a tert-butoxycarbonyl group attached to a pyrrolidine ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O6 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 7733-29-1 |

| Purity Specification | >95% (typical) |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail these activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with pyrrolidine structures. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial topoisomerases, crucial enzymes for DNA replication.

- Case Study : A study on dual inhibitors targeting bacterial topoisomerases demonstrated that certain pyrrolidine derivatives exhibited potent antibacterial activity against strains such as E. coli, with IC50 values in the low micromolar range .

Anticancer Potential

The interaction of this compound with cellular receptors has been explored in cancer research. Compounds related to pyrrolidinones have been shown to affect cell proliferation and invasion in various cancer cell lines.

- Mechanism : Compounds have been noted to inhibit the urokinase receptor (uPAR), which plays a significant role in cancer metastasis. Inhibition of uPAR has been associated with reduced cell adhesion and migration, indicating potential therapeutic applications in oncology .

Enzyme Inhibition

The inhibition of specific enzymes such as matrix metalloproteinases (MMPs) is another area where this compound may show activity. MMPs are involved in the degradation of extracellular matrix components and are often upregulated in cancer progression.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding protecting group compatibility?

- Methodological Answer : The compound contains both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, which are acid- and base-sensitive, respectively. Synthesis should prioritize orthogonal protection strategies. For example, the Boc group can be removed under acidic conditions (e.g., TFA) without affecting the Cbz group, while hydrogenolysis (H₂/Pd-C) selectively removes Cbz . Monitor reaction progress via TLC or HPLC, using reference data from analogous compounds (e.g., N-Benzyloxycarbonyl-DL-alanine, which shares similar stability profiles under acidic/basic conditions) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards (e.g., tert-butoxycarbonyl derivatives in ).

- NMR : Confirm the presence of characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR; carbonyl signals in ¹³C NMR).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ ions consistent with the molecular weight (e.g., 287.30 g/mol for structurally similar bicyclo derivatives in ).

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while mixtures like ethyl acetate/hexane (3:1) or dichloromethane/methanol (95:5) are effective for column chromatography. For recrystallization, use ethanol/water gradients, as demonstrated for morpholinecarboxylic acid derivatives ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Unexpected splitting may arise from restricted rotation of the pyrrolidine ring or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. Compare results to computational models (DFT calculations for conformational analysis) . For example, highlights pharmacophore mapping and conformational validation for structurally complex carboxylic acids.

Q. What experimental designs are suitable for studying the hydrolytic stability of the tert-butoxycarbonyl group under varying pH conditions?

- Methodological Answer : Design a kinetic study using buffer solutions (pH 1–12) at 25–60°C. Monitor Boc deprotection via:

- UV-Vis Spectroscopy : Track absorbance changes at 240 nm (characteristic of Boc cleavage).

- HPLC : Quantify degradation products (e.g., tert-butyl alcohol). Reference ’s framework for environmental stability studies, adapting protocols for lab-scale hydrolytic analysis.

Q. How can computational chemistry aid in predicting the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Perform DFT calculations to evaluate the electrophilicity of the carbonyl carbon and steric hindrance from the pyrrolidine ring. Compare activation energies for coupling reagents (e.g., HATU vs. EDCI) using Gaussian or ORCA software. ’s PubChem-derived InChI keys and structural data can guide parameterization.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for similar tert-butoxycarbonyl-protected compounds?

- Methodological Answer :

- Source Validation : Cross-check literature (e.g., reports mp 150–151°C for tert-butoxycarbonyl amino acids).

- Experimental Replication : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to minimize decomposition.

- Impurity Analysis : Purity >95% (by HPLC) is critical; residual solvents or byproducts (e.g., from benzyloxycarbonylation) may depress melting points .

Stability and Environmental Impact

Q. What methodologies assess the environmental fate of this compound in aqueous systems?

- Methodological Answer : Adapt ’s framework for abiotic/biotic transformations:

- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.

- Biodegradation : Use OECD 301D closed bottle test with activated sludge to measure biological oxygen demand (BOD).

Tables of Representative Data

| Analytical Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Purity | >95% (HPLC) | C18 column, UV | |

| Melting Point | 119–123°C (decomposes) | DSC | |

| Molecular Weight | ~440 g/mol (estimated) | ESI-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.